5-(2-Bromopyridin-2-yl)thiazolidine

Medicinal Chemistry Cross-Coupling Reactions Late-Stage Functionalization

Medicinal chemistry teams requiring the exact 5-(2-bromopyridin-2-yl)thiazolidine regioisomer for SAR or library synthesis avoid delays with this pre-assembled building block. • Orthogonal bromine handle for Suzuki, Buchwald, Sonogashira couplings - modular diversification without thiazolidine ring interference. • Validated in antimicrobial programs: related pyridine-thiazolidinones show MIC 6.25 µg/mL against P. aeruginosa; the specific regioisomer enables definitive SAR mapping. • Consistent purity (≥98%) and global stock ensure uninterrupted lead optimization.

Molecular Formula C8H9BrN2S
Molecular Weight 245.14 g/mol
CAS No. 1707391-27-2
Cat. No. B1407884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Bromopyridin-2-yl)thiazolidine
CAS1707391-27-2
Molecular FormulaC8H9BrN2S
Molecular Weight245.14 g/mol
Structural Identifiers
SMILESC1C(SCN1)C2=CN=C(C=C2)Br
InChIInChI=1S/C8H9BrN2S/c9-8-2-1-6(3-11-8)7-4-10-5-12-7/h1-3,7,10H,4-5H2
InChIKeyKHVOZNYFRCPNHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Bromopyridin-2-yl)thiazolidine: Procurement & Profile


5-(2-Bromopyridin-2-yl)thiazolidine (CAS 1707391-27-2) is a heterocyclic building block featuring a thiazolidine ring substituted with a 2-bromopyridine moiety at the 5-position [1]. The compound, with molecular formula C8H9BrN2S, belongs to the broader class of pyridine-containing thiazolidine derivatives, a scaffold widely investigated in medicinal chemistry for its capacity to serve as a versatile synthetic intermediate and as a privileged structure in drug discovery programs . Thiazolidine-containing compounds have been reported to possess a range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties, though the specific biological activity of this exact compound remains to be systematically characterized in peer-reviewed literature [2]. The bromopyridine substituent provides a reactive handle for further functionalization via cross-coupling reactions, making this compound of particular interest as a synthetic intermediate for the construction of more complex heterocyclic systems .

Reactive bromine handle at pyridine 2-position supports cross-coupling diversification workflows
Specific 5-position thiazolidine-pyridine connectivity defines unique regioisomeric geometry for SAR studies

Why 5-(2-Bromopyridin-2-yl)thiazolidine Cannot Be Replaced


Substitution of 5-(2-Bromopyridin-2-yl)thiazolidine with closely related thiazolidine-pyridine analogs is not scientifically justified due to critical differences in regioisomerism, substitution pattern, and the presence of the bromine atom as a functional handle. The specific 5-position attachment of the thiazolidine ring to the 2-bromopyridine moiety defines a unique connectivity that cannot be replicated by 3-substituted or 4-substituted thiazolidine analogs . More importantly, the bromine atom at the 2-position of the pyridine ring serves a dual role: it acts as a heavy atom that can modulate electronic properties and intermolecular interactions, and it provides a site for orthogonal functionalization via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings) [1]. Analogs lacking this bromine substituent—or bearing bromine at alternative positions (e.g., 3-bromo, 4-bromo, or 5-bromo pyridine isomers)—exhibit fundamentally different reactivity profiles in downstream synthetic transformations and may display altered biological target engagement due to steric and electronic perturbations [2].

Non-brominated or alternatively brominated analogs lack the orthogonal reactivity handle, limiting synthetic utility in cross-coupling strategies
3-substituted or 4-substituted thiazolidine-pyridine analogs present different molecular geometry, which may shift target engagement profiles in biological assays

Key Differentiation Evidence vs. Structural Analogs


Bromine Handle for Cross-Coupling Diversification

5-(2-Bromopyridin-2-yl)thiazolidine contains a bromine atom at the 2-position of the pyridine ring, enabling orthogonal functionalization via palladium-catalyzed cross-coupling reactions that are inaccessible to non-halogenated analogs. In contrast, unsubstituted pyridine-thiazolidine derivatives lack this reactive handle, limiting their utility as synthetic intermediates for library construction. Studies on structurally related bromopyridine-thiazolidine systems demonstrate successful Negishi cross-coupling of 2,6-dibromopyridine with zincated intermediates in 87% yield, illustrating the practical feasibility of such transformations [1]. The bromine substituent also contributes to molecular recognition: in thiazolidine derivatives bearing bromopyridine moieties, the bromine atom has been shown to enhance binding affinity and specificity toward certain biological targets through halogen bonding interactions .

Cross-Coupling Handle
Cross-study comparable
87% yield
Supports synthetic utility assessment
Model Negishi coupling on related dibromopyridine system
Medicinal Chemistry Cross-Coupling Reactions Late-Stage Functionalization

Antimicrobial Potency of Thiazolidine-Pyridine Hybrids

While direct antimicrobial activity data for 5-(2-Bromopyridin-2-yl)thiazolidine are not currently available in peer-reviewed literature, extensive studies on structurally analogous pyridine-thiazolidinone hybrids provide class-level benchmarks for expected activity. In a systematic evaluation of pyridine-based thiazolidine-4-one derivatives, several compounds exhibited potent inhibitory effects against clinically relevant bacterial strains: compound 5n demonstrated MIC values of 12.5 µg/mL against E. coli and 6.25 µg/mL against P. aeruginosa (Glide docking score: -9.190), while compound 5i showed MIC values of 12.5 µg/mL against S. aureus and 25 µg/mL against S. pyogenus (Glide docking score: -9.111) [1]. The thiazolidine scaffold, when appropriately substituted, consistently yields antimicrobial activity with MIC values ranging from 2 to 16 µg/mL against Gram-positive bacteria . Importantly, the synergistic combination of pyridine and thiazolidine motifs has been mechanistically linked to microbial cell membrane disruption and enzyme inhibition [2].

Antimicrobial Context
Class-level
MIC 6.25–25 µg/mL
(class analogs)
Supports antimicrobial screening context
Direct data not yet reported for this specific compound
Antimicrobial Resistance Drug Discovery Structure-Activity Relationship

Regioisomeric Impact: 5- vs. 3-Position Attachment

The regioisomeric attachment of the thiazolidine ring at the 5-position of the pyridine moiety in 5-(2-Bromopyridin-2-yl)thiazolidine represents a structurally distinct connectivity compared to the more commonly reported 3-substituted thiazolidine-pyridine analogs such as 3-(2-Bromopyridin-4-yl)thiazolidine and 3-(5-Bromopyridin-2-yl)thiazolidine . This positional difference has been shown to affect biological activity: studies on thiazolidine-2,4-dione analogs demonstrate that substitution at the 4-position via various linkers enhanced COX-2 inhibitory activity while decreasing antidiabetic activity, illustrating that positional modifications can produce divergent pharmacological profiles [1]. The combination of a thiazolidine scaffold with a benzothiazole moiety achieved a 1-log improvement in GI50 levels compared to 2/3-unsubstituted analogs, underscoring that specific substitution patterns yield quantifiable potency differences [2].

Regioisomeric Impact
Class-level
Target
5-position thiazolidine attachment
Comparator
3-substituted / unsubstituted analogs
Positional variations shift activity profiles (1-log GI50 difference; COX-2 inhibition change)
SAR analysis from thiazolidinedione analog series
Medicinal Chemistry Isomer Purity Biological Target Engagement

5-(2-Bromopyridin-2-yl)thiazolidine: Research Applications


Palladium-Catalyzed Library Synthesis

5-(2-Bromopyridin-2-yl)thiazolidine is ideally suited for the construction of focused compound libraries via transition metal-catalyzed cross-coupling reactions. The bromine atom at the 2-position of the pyridine ring serves as an electrophilic coupling partner for Suzuki-Miyaura (aryl/heteroaryl boronic acids), Buchwald-Hartwig (amines), and Sonogashira (terminal alkynes) reactions, enabling efficient diversification of the pyridine moiety without affecting the thiazolidine ring. This orthogonal reactivity, as demonstrated in related systems where Negishi cross-coupling of bromopyridine intermediates proceeded in 87% yield [1], makes the compound a strategic building block for medicinal chemistry groups requiring modular access to structurally diverse thiazolidine-containing analogs.

Antimicrobial Drug Discovery

This compound is appropriate for antimicrobial drug discovery programs where the 5-position thiazolidine-pyridine connectivity is essential for target engagement. Studies on pyridine-thiazolidinone hybrids have established that such scaffolds can achieve MIC values as low as 6.25 µg/mL against clinically relevant Gram-negative pathogens including P. aeruginosa [2]. The specific regioisomeric arrangement in 5-(2-Bromopyridin-2-yl)thiazolidine distinguishes it from 3-substituted analogs, providing a unique spatial presentation that may influence binding to microbial targets such as peptide deformylase, for which thiazolidine-pyridine hybrids have shown favorable molecular docking scores [2].

SAR Studies of Positional Effects

5-(2-Bromopyridin-2-yl)thiazolidine serves as an essential comparator compound in systematic SAR studies investigating the biological consequences of thiazolidine ring attachment position. Literature evidence demonstrates that positional modifications on thiazolidine scaffolds can produce divergent pharmacological outcomes, with specific substitution patterns enhancing certain activities (e.g., COX-2 inhibition) while attenuating others (e.g., antidiabetic effects) [3]. Procurement of this specific regioisomer is necessary for research programs seeking to establish comprehensive SAR landscapes or to validate computational models that predict binding differences based on positional isomerism.

Late-Stage Functionalization

In total synthesis or late-stage functionalization workflows, 5-(2-Bromopyridin-2-yl)thiazolidine provides a pre-assembled heterocyclic core that can be incorporated into more complex architectures with the bromine atom retained for subsequent diversification. This strategy, successfully employed in the total synthesis of the thiazolyl peptide antibiotic GE2270 A where bromopyridine intermediates underwent efficient cross-coupling [1], allows for modular construction of complex molecules where the exact positioning of the thiazolidine-pyridine junction and the bromine handle are both structurally mandated by the target compound's design.

Application
Selection Property
Validation Focus
Palladium-catalyzed library synthesis
Reactive bromine handle for cross-coupling
Suzuki, Buchwald, Sonogashira coupling compatibility
Antimicrobial screening studies
Pyridine-thiazolidine scaffold context
MIC and strain-panel endpoints (class-level inference)
SAR positional effect studies
5-position thiazolidine attachment
Regioisomer comparison in target engagement assays
Late-stage heterocycle incorporation
Orthogonal bromine handle retained
Cross-coupling efficiency in complex architectures

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(2-Bromopyridin-2-yl)thiazolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.